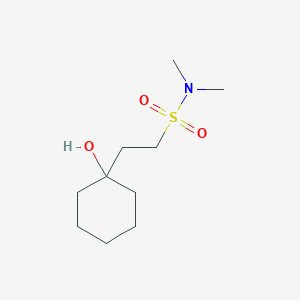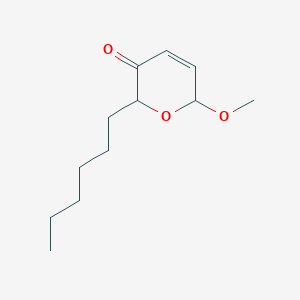
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of hexyl-substituted 1,5-diketones with methanol as a solvent. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Methanol or other alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Hexyl-substituted pyranones or pyrancarboxylic acids.
Reduction: Hexyl-substituted tetrahydropyrans.
Substitution: Various alkyl or aryl-substituted pyrans.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and hexyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexyl-2H-pyran-3(6H)-one: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-2H-pyran-3(6H)-one: Lacks the hexyl group, potentially altering its physical and chemical properties.
2-Hexyl-6-methoxy-4H-pyran-4-one: A structural isomer with different reactivity and applications.
Uniqueness
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is unique due to the presence of both hexyl and methoxy substituents, which can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
62644-56-8 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
6-hexyl-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3 |
Clave InChI |
ZNKRRBNQUWFLGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(=O)C=CC(O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
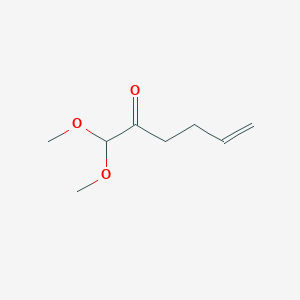
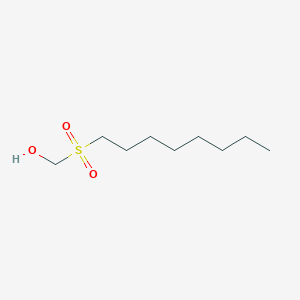
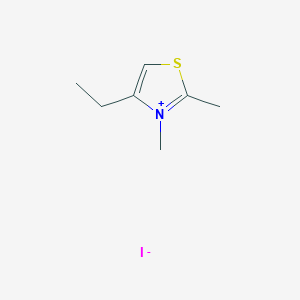
![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)

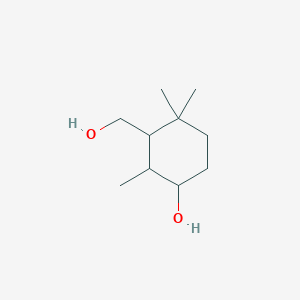
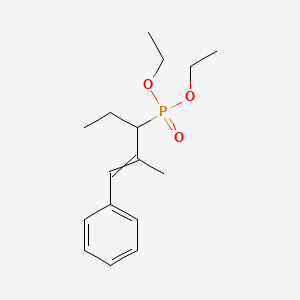
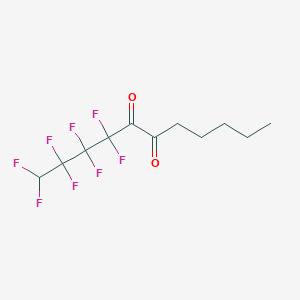


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

